4-[(2,5-dichlorophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
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Overview
Description
4-[(2,5-Dichlorophenoxy)methyl]-N-[3-(morpholinomethyl)phenyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of dichlorophenoxy, morpholinomethyl, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichlorophenoxy)methyl]-N-[3-(morpholinomethyl)phenyl]benzamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl alcohol.
Amidation Reaction: The dichlorophenoxymethyl intermediate is then reacted with 3-(morpholinomethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dichlorophenoxy)methyl]-N-[3-(morpholinomethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(2,5-Dichlorophenoxy)methyl]-N-[3-(morpholinomethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4-[(2,5-dichlorophenoxy)methyl]-N-[3-(morpholinomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenoxy)methyl]-N-[3-(morpholinomethyl)phenyl]benzamide
- 4-[(2,5-Dichlorophenoxy)methyl]-N-[4-(morpholinomethyl)phenyl]benzamide
Uniqueness
4-[(2,5-Dichlorophenoxy)methyl]-N-[3-(morpholinomethyl)phenyl]benzamide is unique due to the specific positioning of the dichlorophenoxy and morpholinomethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological profiles and applications compared to similar compounds.
Properties
Molecular Formula |
C25H24Cl2N2O3 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C25H24Cl2N2O3/c26-21-8-9-23(27)24(15-21)32-17-18-4-6-20(7-5-18)25(30)28-22-3-1-2-19(14-22)16-29-10-12-31-13-11-29/h1-9,14-15H,10-13,16-17H2,(H,28,30) |
InChI Key |
BKWJOSAPBWVCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)COC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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